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Compound of Interest

Compound Name:
tert-butyl 5-bromo-1H-pyrrolo[2,3-

b]pyridine-1-carboxylate

Cat. No.: B1345280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic organic compound of

significant interest in the field of medicinal chemistry and drug discovery. Its structure, which

incorporates the pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold, serves as a crucial building

block for the synthesis of more complex molecules with potential therapeutic applications. The

presence of a bromine atom and a tert-butoxycarbonyl (Boc) protecting group offers versatile

handles for further chemical modifications, making it a valuable intermediate in the

development of novel pharmaceutical agents.

Chemical Properties and Data
The fundamental chemical properties of tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate

are summarized in the table below. This quantitative data is essential for its use in synthetic

chemistry, including reaction stoichiometry and analytical characterization.
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Property Value

Molecular Weight 297.15 g/mol [1]

Molecular Formula C₁₂H₁₃BrN₂O₂[1]

CAS Number 928653-80-9[1][2][3][4][5]

Canonical SMILES
CC(C)

(C)OC(=O)N1C=CC2=C1C=C(C=N2)Br[1]

Role in Synthetic Chemistry and Drug Discovery
Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is not typically an end-product with direct

biological activity. Instead, its primary value lies in its role as a versatile synthetic intermediate.

The 7-azaindole core is a recognized "privileged structure" in drug discovery, appearing in

numerous biologically active compounds.

The key reactive sites of this molecule are:

The Bromine Atom: This halogen at the 5-position is amenable to various cross-coupling

reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the

introduction of a wide range of substituents, including aryl, heteroaryl, or alkyl groups, which

is a common strategy for exploring the structure-activity relationship (SAR) of a potential

drug candidate.

The Pyrrole Nitrogen: Protected by a Boc group, the pyrrole nitrogen is shielded from

unwanted reactions. This protecting group can be readily removed under acidic conditions to

allow for further functionalization at this position.

The Pyrrole Ring: The pyrrole ring itself can be subject to electrophilic substitution, although

the reactivity is influenced by the other substituents.

Due to this chemical versatility, the compound is a key starting material for the synthesis of

various targeted therapies, including kinase inhibitors, which are a major class of drugs used in

oncology and for inflammatory diseases.

Experimental Protocols
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Detailed, publicly available experimental protocols for the synthesis of tert-butyl 5-

bromopyrrolo[2,3-b]pyridine-1-carboxylate are limited. However, a general synthetic approach

can be inferred from standard organic chemistry principles and patent literature involving

related structures. A plausible synthesis would involve two key steps:

Bromination of 7-Azaindole: The synthesis would likely start with the bromination of the 7-

azaindole core. This is typically achieved using a brominating agent such as N-

bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination would

be a critical factor to control.

Boc Protection: Following bromination, the pyrrole nitrogen would be protected with a tert-

butoxycarbonyl group. This is a standard procedure accomplished by reacting the

brominated 7-azaindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like

triethylamine or 4-dimethylaminopyridine (DMAP).

It is important to note that this represents a generalized procedure, and specific reaction

conditions, such as solvents, temperatures, and reaction times, would need to be optimized for

yield and purity.

Logical Workflow: Role as a Synthetic Intermediate
The following diagram illustrates the logical workflow of how tert-butyl 5-bromopyrrolo[2,3-

b]pyridine-1-carboxylate is utilized as a building block in a typical drug discovery pipeline,

leading to the synthesis of a potential kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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